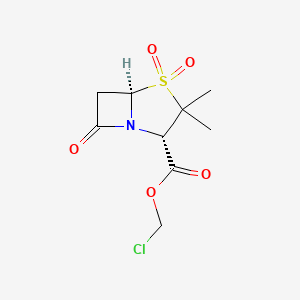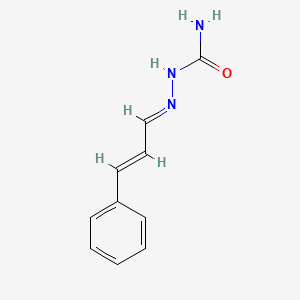
(2-formylphenyl)methanesulfonyl Chloride
Overview
Description
“(2-formylphenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula CHClOS . It has an average mass of 218.657 Da and a monoisotopic mass of 217.980438 Da .
Molecular Structure Analysis
The molecular structure of “(2-formylphenyl)methanesulfonyl Chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“(2-formylphenyl)methanesulfonyl Chloride” has a density of 1.5±0.1 g/cm3, a boiling point of 357.6±25.0 °C at 760 mmHg, and a flash point of 170.1±23.2 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .Scientific Research Applications
1. Electrochemical Properties in Ionic Liquids
(2-formylphenyl)methanesulfonyl Chloride, as part of the methanesulfonyl chloride family, plays a role in the study of ionic liquids. Su, Winnick, and Kohl (2001) explored its electrochemical properties by examining vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research offers insights into potential cathode materials for batteries (Su, Winnick, & Kohl, 2001).
2. Organic Synthesis
The compound is used in various organic synthesis reactions. For example, Rosen et al. (2011) demonstrated the utility of methanesulfonyl chloride in Pd-catalyzed cross-coupling reactions, which helps to avoid genotoxic impurities in the synthesis process. This application is critical in the synthesis of complex organic molecules (Rosen et al., 2011).
3. Electron Reduction Studies
Tamba et al. (2007) investigated the one-electron reduction of methanesulfonyl chloride. Their research provides detailed insight into the behavior of sulfonyl radicals and their intermediates in various chemical processes, highlighting the compound's relevance in understanding radical chemistry (Tamba et al., 2007).
4. Rearrangement Reactions
In another study, Porzelle et al. (2010) explored the rearrangement reactions of substituted N-aryl hydroxylamines with methanesulfonyl chloride. This research is significant in the field of organic chemistry, especially in the synthesis of aminophenols, which are important intermediates in the production of various compounds (Porzelle et al., 2010).
5. Study of Molecular Structures
The compound also finds use in studies related to molecular structures. Datta et al. (2008) synthesized a compound from methanesulfonyl chloride and dibenzylamine, providing insights into the packing and structural arrangement of molecules. Such studies are essential for understanding molecular interactions and designing new materials (Datta et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2-formylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGMISGIRVLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464744 | |
| Record name | (2-formylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-formylphenyl)methanesulfonyl Chloride | |
CAS RN |
31910-71-1 | |
| Record name | (2-formylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)

